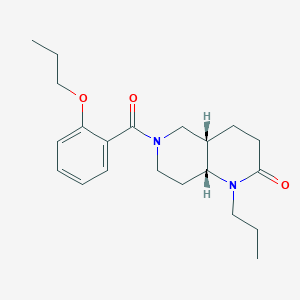![molecular formula C17H17NO6 B5347943 dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5347943.png)
dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as MDP, is a pyridine-based compound that has recently gained attention in scientific research. MDP is synthesized through a multistep reaction process and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The exact mechanism of action of MDP is still under investigation. However, studies have suggested that MDP may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, MDP has also been shown to have other biochemical and physiological effects. Studies have shown that MDP can reduce inflammation and oxidative stress in the body. It may also have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
MDP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, MDP may have limited solubility in certain solvents, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of MDP and its long-term safety profile.
Orientations Futures
There are several potential future directions for research on MDP. One area of interest is in the development of MDP-based drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of MDP and its potential side effects. There is also potential for the development of new synthesis methods for MDP that may be more efficient or cost-effective. Overall, MDP is a promising compound with potential applications in various scientific fields.
Méthodes De Synthèse
MDP is synthesized through a multistep reaction process that involves the condensation of 4-(methoxycarbonyl)benzaldehyde and ethyl acetoacetate to form 4-(methoxycarbonyl)phenyl-3-methylbut-2-en-1-ol. This intermediate is then reacted with 2,4-pentanedione to form the final product, MDP.
Applications De Recherche Scientifique
MDP has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MDP has anti-tumor properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
dimethyl 4-(4-methoxycarbonylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-15(19)11-6-4-10(5-7-11)14-12(16(20)23-2)8-18-9-13(14)17(21)24-3/h4-9,14,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKIFFMJLNMAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloro-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5347864.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile](/img/structure/B5347872.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[4-(2-thienyl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5347873.png)
![{1-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]cyclobutyl}methanol](/img/structure/B5347876.png)
![2-isopropyl-5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5347885.png)
![4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5347891.png)

![7-acetyl-2-methyl-4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5347899.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5347900.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5347901.png)
![6-{2-[4-(difluoromethoxy)-3-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5347909.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5347913.png)

![2-(4-methoxyphenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5347933.png)